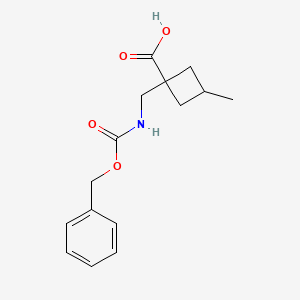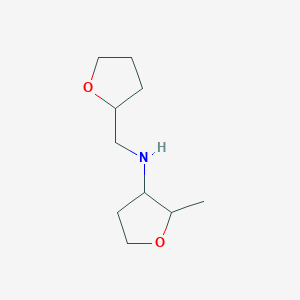
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine is an organic compound that features a tetrahydrofuran ring structure with a methyl group and an amine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine typically involves the reaction of tetrahydrofuran derivatives with appropriate amine precursors. One common method involves the use of 2-methyltetrahydrofuran as a starting material, which undergoes nucleophilic substitution reactions to introduce the amine group. The reaction conditions often include the use of catalysts such as iridium and solvents like 2-methyltetrahydrofuran to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product. The use of green chemistry principles, such as employing bio-renewable solvents like 2-methyltetrahydrofuran, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like 2-methyltetrahydrofuran to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized tetrahydrofuran compounds .
Scientific Research Applications
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A related compound with similar solvent properties but lacking the amine group.
Tetrahydrofuran: A widely used solvent in organic synthesis, but less stable compared to 2-methyltetrahydrofuran.
3-Methyl-Tetrahydrofuran: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Methyl-N-((tetrahydrofuran-2-yl)methyl)tetrahydrofuran-3-amine stands out due to its unique combination of a tetrahydrofuran ring, a methyl group, and an amine group. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-methyl-N-(oxolan-2-ylmethyl)oxolan-3-amine |
InChI |
InChI=1S/C10H19NO2/c1-8-10(4-6-12-8)11-7-9-3-2-5-13-9/h8-11H,2-7H2,1H3 |
InChI Key |
CNPJERGRSGQIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


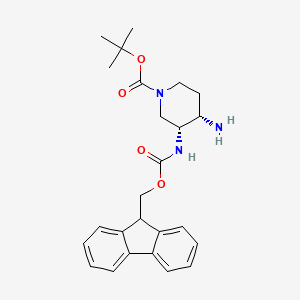
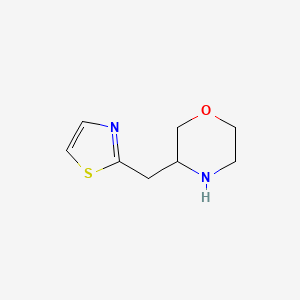
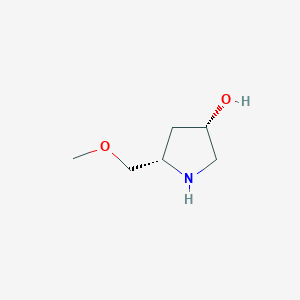

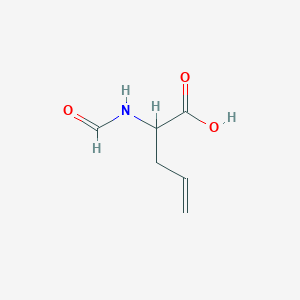
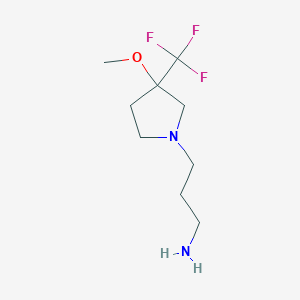
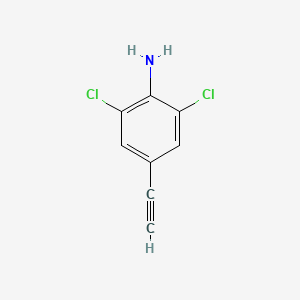

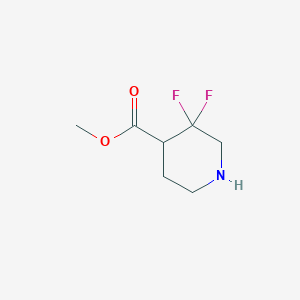
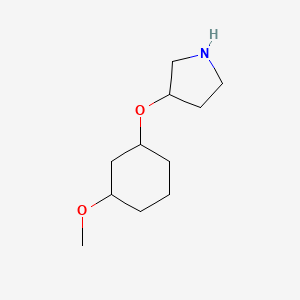
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
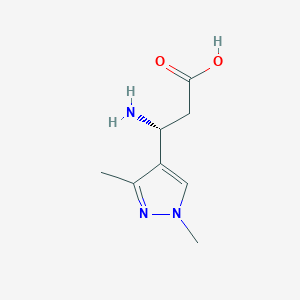
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
